molecular formula C18H21Cl2N5O3 B2988872 2-(2,4-dichlorophenoxy)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034578-00-0

2-(2,4-dichlorophenoxy)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No.: B2988872
CAS No.: 2034578-00-0
M. Wt: 426.3
InChI Key: IQPHFRPJDXGJAE-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide (CAS 2034578-00-0) is a synthetic organic compound with the molecular formula C18H21Cl2N5O3 and a molecular weight of 426.3 g/mol . This molecule is a derivative of phenoxyacetic acid, a class of compounds known for their herbicidal activity, most notably exemplified by 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that induces uncontrolled growth in susceptible broadleaf plants . The structure incorporates a 2,4-dichlorophenoxy moiety linked to a methylated triazine ring system bearing a piperidine substituent. The presence of the triazine-piperidine group suggests potential for modified bioactivity and selectivity compared to classical phenoxy herbicides. This structural complexity makes it a valuable candidate for advanced agricultural science research, particularly in the study of novel auxin-type herbicides, mode of action studies, and the investigation of resistance mechanisms. Furthermore, its defined structure and functional groups render it suitable for chemical biology applications, such as the development of molecular probes to study plant hormone pathways and enzyme interactions. This product is provided for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N5O3/c1-27-18-23-15(22-17(24-18)25-7-3-2-4-8-25)10-21-16(26)11-28-14-6-5-12(19)9-13(14)20/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPHFRPJDXGJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a dichlorophenoxy group linked to a triazine moiety with a piperidine substituent. Its molecular formula is C19H22Cl2N4O3C_{19}H_{22}Cl_2N_4O_3 with a molecular weight of approximately 431.31 g/mol. The presence of electron-withdrawing groups such as chlorine enhances its reactivity and potential biological activity.

Research indicates that compounds with similar structures may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing piperidine and triazine rings have been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies suggest that such compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
  • Cell Cycle Arrest : Evidence indicates that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Efficacy Against Cancer Cell Lines

The compound's efficacy has been evaluated against various cancer cell lines. The following table summarizes the growth inhibition (GI50 values) observed in different studies:

Cell LineGI50 (µM)Reference
UACC-62 (Melanoma)0.274
A375 (Melanoma)0.0161
HCT-15 (Colon)0.0361

These results indicate that the compound exhibits potent anti-cancer activity, particularly against melanoma and colon cancer cell lines.

Case Studies

  • Melanoma Treatment : In vivo studies using the B16-F10 murine melanoma model demonstrated that treatment with the compound significantly inhibited tumor growth without apparent toxicity. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in tumor cells .
  • Colon Carcinoma : Another study highlighted the compound’s effectiveness against colon carcinoma HCT-15 cells, where it displayed a high degree of cytotoxicity associated with alterations in cellular metabolism and apoptosis induction .

Toxicological Profiles

Toxicity assessments have shown that while the compound is effective against cancer cells, its effects on normal cells require further investigation to understand potential side effects fully. Studies on mitochondrial function revealed that while there were no significant oxidative stress markers at lower concentrations, higher doses affected ATP levels and mitochondrial membrane integrity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include synthetic auxin agonists and triazine-based herbicides (Table 1):

Compound Name Key Substituents (Triazine/Phenoxy) Biological Activity/Application Reference
Target Compound 4-methoxy, 6-(piperidin-1-yl) Putative auxin agonist/herbicide
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) 4-chloro-2-methylphenoxy, triazol-3-yl Auxin-like growth disruption in plants
Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) 4-methylpyridin-2-yl Herbicidal activity (mechanism unclear)
4e (E)-2,6-Di-tert-butyl-4-((2-(4-morpholino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazono)methyl)phenol 4-morpholino, 6-(piperidin-1-yl) Antiproliferative (non-herbicidal)
S-Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) Chloroacetamide, ethyl/methylphenyl Pre-emergent herbicide (ALS inhibitor)

Key Observations :

  • The piperidin-1-yl group in the target compound likely enhances lipid solubility and membrane permeability compared to morpholino or pyridinyl substituents .
  • The methoxy group on the triazine ring may reduce photodegradation compared to non-alkylated analogues (e.g., WH7) .
Physicochemical Properties

Data from triazine derivatives () indicate:

  • Melting Point: Piperidin-1-yl-substituted triazines (e.g., 4i: 169°C; 5a: 217°C) exhibit higher thermal stability than morpholino analogues (4g: 151°C) .
  • Solubility: Methoxy groups improve water solubility relative to purely lipophilic substituents (e.g., benzylamino in 4f) .
Environmental and Toxicological Profile
  • Persistence: Chlorinated phenoxy groups and triazine rings are associated with moderate environmental persistence (half-life >30 days in soil) .
  • Toxicity: Piperidine substituents may elevate mammalian toxicity (e.g., neurotoxicity) compared to morpholino or methylpyridinyl groups .

Q & A

Q. What are the common synthetic routes for preparing derivatives of chloroacetamide compounds, and how do they apply to this target molecule?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, substituted aniline intermediates can be generated via iron powder reduction under acidic conditions (e.g., nitro to amine conversion) . Condensation with chloroacetamide derivatives often employs DMF as a solvent and potassium carbonate as a base, with TLC monitoring for reaction completion . Piperidine-containing triazine moieties may require nucleophilic substitution under mild alkaline conditions .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical methods:
  • IR spectroscopy : Identify functional groups (e.g., C=O at ~1667 cm⁻¹, NH stretches at ~3468 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., m/z 430.2 [M+1] for related compounds) .
  • Elemental analysis : Ensure stoichiometric ratios (e.g., C, H, N percentages) .

Q. What safety protocols are recommended for handling chloroacetamide derivatives in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • In case of inhalation, move to fresh air; for ingestion, rinse mouth and seek medical attention .
  • Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize reaction yields for complex intermediates in the synthesis of this compound?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity in condensation reactions .
  • Catalyst screening : Evaluate condensing agents (e.g., EDCI, DCC) for amide bond formation efficiency.
  • Computational modeling : Use quantum chemical calculations to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • Methodological Answer :
  • Orthogonal validation : Cross-check with alternative techniques (e.g., HPLC purity analysis vs. NMR integration).
  • Isotopic labeling : Trace unexpected peaks (e.g., deuterated solvents in NMR artifacts).
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for related piperidine derivatives .

Q. What computational tools are effective for designing novel derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Reaction path search software : Tools like GRRM or AFIR predict feasible reaction mechanisms .
  • Docking studies : Simulate ligand-receptor interactions using AutoDock or Schrödinger Suite, focusing on trifluoromethyl or piperidine motifs for improved binding .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Analog synthesis : Vary substituents (e.g., methoxy vs. ethoxy groups) and assess biological activity.
  • QSAR modeling : Corrogate electronic (Hammett constants) or steric parameters (Taft indices) with experimental data .

Q. What strategies mitigate regioselectivity challenges during triazine ring functionalization?

  • Methodological Answer :
  • Directed lithiation : Use bulky bases (e.g., LDA) to control substitution patterns.
  • Protecting groups : Temporarily block reactive sites (e.g., acetyl protection for amines) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Methodological Answer :
  • Forced degradation studies : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .

Q. What experimental designs address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects) .

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